molecular formula C8H9F3N2 B13112639 2-Amino-4-(2,2,2-trifluoroethyl)phenylamine

2-Amino-4-(2,2,2-trifluoroethyl)phenylamine

Cat. No.: B13112639
M. Wt: 190.17 g/mol
InChI Key: BSBDJAUPEMHWGY-UHFFFAOYSA-N
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Description

4-(2,2,2-trifluoroethyl)benzene-1,2-diamine is an organic compound characterized by the presence of a trifluoroethyl group attached to a benzene ring with two amine groups at the 1 and 2 positions

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-trifluoroethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,2,2-trifluoroethyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2,2-trifluoroethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the amine groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,2-trifluoroethyl)benzene-1,2-diamine is unique due to the specific positioning of the trifluoroethyl group and the amine groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)benzene-1,2-diamine

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)4-5-1-2-6(12)7(13)3-5/h1-3H,4,12-13H2

InChI Key

BSBDJAUPEMHWGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)N)N

Origin of Product

United States

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